1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Description
Properties
CAS No. |
809239-90-5 |
|---|---|
Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
1-hydroxy-4H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-7(12)10(13)4-2-1-3-8-5(4)9-6/h1-3,13H,(H,8,9,11) |
InChI Key |
KBRXEXPFHRLJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=O)N2O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Acyl-4-Pyrone Derivatives with 2,2-Dimethoxyethylamine
The synthesis of 1-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione begins with the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) reaction of ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate (1 ) with 2,2-dimethoxyethylamine. This reaction proceeds via nucleophilic attack at the C-2 position of the pyrone ring, followed by ring-opening and subsequent cyclization to form 1-(2,2-dimethoxyethyl)-4-pyridone intermediates (2 ). The process is typically conducted in toluene under reflux for 4 hours, yielding 2 in 30–90% depending on the acyl substituent (Table 1).
| Entry | Acyl Group (R) | Solvent | Yield of 2 (%) |
|---|---|---|---|
| 1 | Acetyl | Toluene | 90 |
| 2 | Pivaloyl | Acetonitrile | 42 |
| 3 | Benzoyl | Toluene | 75 |
Key Conditions :
- Catalyst : None required.
- Workup : Evaporation under reduced pressure followed by flash chromatography (ethyl acetate eluent).
Acid-Mediated Deprotection and Lactol Formation
The dimethoxyethyl-protected pyridones (2 ) undergo hydrolysis in hydrochloric acid (1:1 v/v) at room temperature for 24 hours to yield 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones (3 ). This step removes the protecting group and induces lactol tautomerism, stabilizing the hydroxy group at the 1-position. For substrates resistant to hydrolysis (e.g., pivaloyl derivatives), concentrated HCl under reflux (3 hours) is required.
Critical Observations :
- Tautomerism : The product exists predominantly in the lactol form due to intramolecular hydrogen bonding between the hydroxy group and adjacent carbonyl.
- Yield Optimization : Prolonged reaction times (>24 hours) reduce yields due to side reactions.
Ring-Opening Reactions with Binucleophiles
The lactol intermediates (3 ) react with binucleophiles (e.g., ethylenediamine, o-phenylenediamine) in toluene/methanol (1:1) at 90°C for 7–12 hours to form polycyclic pyridones. Ammonium acetate or acetic acid is added to facilitate imine formation and subsequent cyclization. For example, reaction with o-phenylenediamine produces benzimidazole-fused pyridones (6 ) via partial aromatization (Table 2).
| Entry | Binucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethylenediamine | Pyrazino-oxazine | 71 |
| 2 | o-Phenylenediamine | Benzimidazole-pyridone | 91 |
| 3 | 3-Aminopropanol | Morpholine derivative | 42 |
Mechanistic Insight :
- Step 1 : Nucleophilic attack at the carbonyl group by the primary amine.
- Step 2 : Intramolecular cyclization to form the heterocyclic core.
- Step 3 : Aromatization via aerobic oxidation in the case of o-phenylenediamine.
Alternative Route: Direct Cyclization of Pyridine-2,3-diamine Derivatives
A modified approach involves the condensation of pyridine-2,3-diamine with oxalic acid under reflux in ethanol. This one-pot method avoids protective groups but requires stringent temperature control (80–90°C) to prevent decarboxylation. The reaction proceeds via:
- Formation of a diamide intermediate.
- Cyclodehydration to generate the pyridopyrazinedione core.
- Tautomerization to stabilize the 1-hydroxy group.
Yield : 65–78% after recrystallization (ethanol/water).
Limitations : Sensitive to electron-withdrawing substituents on the pyridine ring, which hinder cyclization.
Catalytic Oxidation of Dihydropyridine Precursors
Recent advancements utilize Mn(OAc)₃ as a catalyst for the oxidation of 1,4-dihydropyridine derivatives to introduce the hydroxy group. The reaction is conducted in dichloromethane at 0°C to room temperature, with tert-butyl hydroperoxide (TBHP) as the oxidant. This method achieves regioselective hydroxylation at the 1-position with 70–85% yields.
Advantages :
Industrial-Scale Considerations
For large-scale production, continuous flow systems are recommended to enhance reproducibility and safety. Key parameters include:
- Residence Time : 30–60 minutes at 100°C.
- Solvent : Ethanol/water (4:1) to minimize byproducts.
- Catalyst Recovery : Mn(OAc)₃ can be recycled via aqueous extraction, reducing costs.
Analytical Validation of Synthetic Products
Characterization Data :
- IR : Strong absorption at 1664 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (O-H stretch).
- ¹H NMR : Singlet at δ 5.81–5.84 ppm (methylene protons adjacent to aromatic systems).
- MS : [M+H]⁺ peak at m/z 179.033.
Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient): ≥98% purity.
- TLC (silica gel, ethyl acetate/hexane 3:1): Rf = 0.45.
Chemical Reactions Analysis
1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry
Potential as Kinase Inhibitor:
This compound has been investigated for its ability to inhibit specific kinases, which are crucial in various signaling pathways within cells. The mechanism of action involves binding to the ATP-binding site of kinases, effectively blocking phosphorylation events that are vital for cell signaling and proliferation. This characteristic positions it as a candidate for developing treatments for diseases such as cancer and neurodegenerative disorders.
GABA A Receptor Modulation:
Research indicates that 1-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can modulate GABA A receptors, which play a significant role in the central nervous system's inhibitory neurotransmission. This modulation could lead to therapeutic applications in treating anxiety disorders and epilepsy.
Materials Science
Development of Fluorescent Probes:
Due to its unique structure, this compound is being explored as a building block for fluorescent probes. These probes are essential in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time.
Structural Unit in Polymers:
The compound's properties make it suitable for incorporation into polymers used in solar cells. Its ability to facilitate charge transport can enhance the efficiency of photovoltaic devices.
Organic Synthesis
Versatile Intermediate:
In organic synthesis, 1-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to create a variety of derivatives that may possess unique biological or physical properties.
Case Study 1: Kinase Inhibition
In a study examining the compound's efficacy as a kinase inhibitor, researchers found that it significantly reduced cell proliferation in cancer cell lines by inhibiting key kinases involved in tumor growth. The binding affinity was assessed using biochemical assays that confirmed its potential as an anticancer agent.
Case Study 2: GABA A Receptor Modulation
Another research effort focused on the modulation of GABA A receptors by this compound. In vitro studies demonstrated enhanced inhibitory effects on neuronal excitability, suggesting potential applications in treating anxiety and seizure disorders.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation events crucial for cell signaling . Additionally, its modulation of GABA A receptors involves binding to allosteric sites, enhancing the receptor’s response to GABA .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The core structure of pyrido[2,3-b]pyrazine-2,3-dione derivatives allows for diverse substitutions, which significantly influence pharmacological activity and physicochemical properties. Key analogs include:
Key Observations :
- Positional Effects : Substituents at positions 6, 7, or 8 alter steric and electronic interactions. For example, 8-chloro substitution enhances DAAO inhibition by strengthening hydrogen bonding , while methyl groups (e.g., 6-methyl) improve lipophilicity and stability .
- Halogenation : Chloro derivatives (e.g., 5,7-dichloro) exhibit increased reactivity in electrophilic substitutions but may raise toxicity concerns .
- Nitro Groups : The 7-nitro analog’s electron-withdrawing nature could reduce metabolic stability but enhance binding to electron-rich biological targets .
Physicochemical Properties
Insights :
- Lipophilicity: Chloro substituents increase logP (e.g., 8-chloro vs.
- Polar Surface Area : Higher values (e.g., 71.1 Ų in 8-chloro) correlate with improved solubility and bioavailability.
Biological Activity
1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure combining pyridine and pyrazine rings, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
The chemical properties of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 809239-90-5 |
| Molecular Formula | C7H5N3O3 |
| Molecular Weight | 179.13 g/mol |
| IUPAC Name | 1-hydroxy-4H-pyrido[2,3-b]pyrazine-2,3-dione |
| InChI Key | KBRXEXPFHRLJFO-UHFFFAOYSA-N |
1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibits several mechanisms of action that contribute to its biological activity:
- Kinase Inhibition : The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases. This interaction prevents phosphorylation events essential for various cell signaling pathways .
- GABA A Receptor Modulation : It has been reported to modulate GABA A receptors, which play a crucial role in neurotransmission and could be beneficial in treating neurological disorders.
Anticancer Activity
Research indicates that derivatives of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibit significant anticancer properties. In particular:
- A study demonstrated that certain derivatives showed inhibitory effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics. For instance:
Neuroprotective Effects
The compound has shown promising neuroprotective effects in vitro. One study reported that it could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways and reducing oxidative stress markers such as cytochrome-C levels and caspase activities .
Analgesic Properties
Another notable application is its potential as an analgesic agent. Research into similar compounds has indicated their ability to inhibit D-amino acid oxidase (DAAO), suggesting a pathway for pain management without the side effects associated with traditional opioids .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, it can be compared with other heterocyclic compounds known for their biological activities:
| Compound Name | Biological Activity | IC50/EC50 Values |
|---|---|---|
| 1,2,3-Triazolo[4,5-b]pyrazine | c-Met inhibition | Varies by derivative |
| Pyrrolopyrazine Derivatives | Antimicrobial and antiviral properties | Varies by derivative |
| 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine | DAAO inhibition and analgesic effects | IC50 = Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
